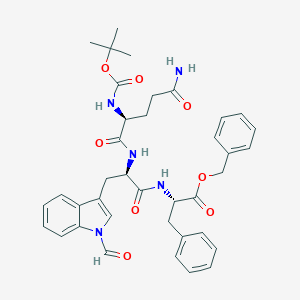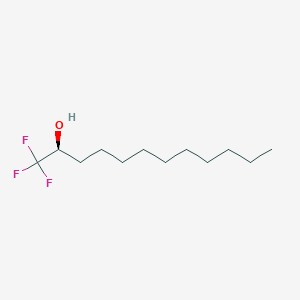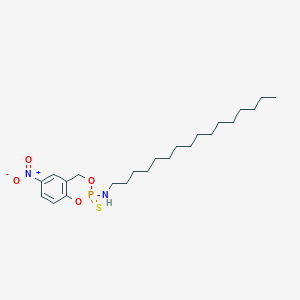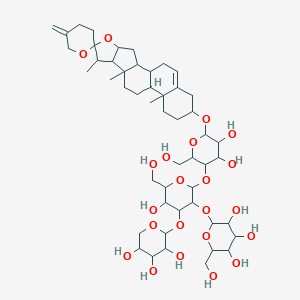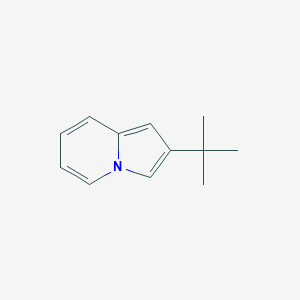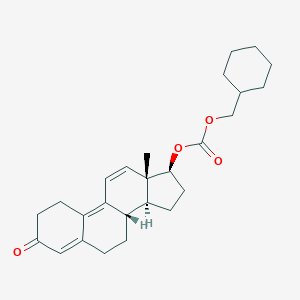
Trenbolone cyclohexylmethylcarbonate
Übersicht
Beschreibung
Trenbolonhexahydrobenzylcarbonat, auch bekannt als Trenboloncyclohexylmethylcarbonat, ist ein synthetisches anaboles Androgensteroid (AAS), das zur Nandrolongruppe gehört. Es ist ein Androgenester, genauer gesagt der C17β-Hexahydrobenzylcarbonatester von Trenbolon. Diese Verbindung wurde unter den Markennamen Parabolan und Hexabolan vermarktet und 1980 in Frankreich für den medizinischen Einsatz beim Menschen eingeführt. Es wurde 1997 vom Hersteller freiwillig vom Markt genommen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Trenbolonhexahydrobenzylcarbonat beinhaltet die Veresterung von Trenbolon mit Hexahydrobenzylcarbonat. Die Reaktion erfordert typischerweise die Verwendung eines sauren Katalysators und eines geeigneten Lösungsmittels. Der Prozess umfasst folgende Schritte:
Herstellung von Trenbolon: Trenbolon wird aus Nandrolon durch eine Reihe von chemischen Reaktionen synthetisiert, darunter Oxidations- und Reduktionsschritte.
Veresterung: Trenbolon wird in Gegenwart eines sauren Katalysators mit Hexahydrobenzylcarbonat umgesetzt, um Trenbolonhexahydrobenzylcarbonat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Trenbolonhexahydrobenzylcarbonat folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Der Einsatz moderner Geräte und Technologien hilft, die Reaktionsbedingungen zu optimieren und die Ausbeute der Verbindung zu verbessern .
Wirkmechanismus
Target of Action
Trenbolone cyclohexylmethylcarbonate, also known as Trenbolone hexahydrobenzylcarbonate, is a synthetic, injected anabolic–androgenic steroid (AAS) of the nandrolone group . It is an androgen ester, specifically the C17β hexahydrobenzylcarbonate (cyclohexylmethylcarbonate) ester of trenbolone . The primary targets of this compound are the androgen receptors in muscle tissues .
Mode of Action
This compound acts as a prodrug of trenbolone when administered via intramuscular injection . It is administered as an ester conjugate to prolong its effective half-life . Once in the bloodstream, plasma lipases cleave the ester group, leaving free trenbolone . This active form of trenbolone then binds to androgen receptors, exerting its anabolic and androgenic effects .
Biochemical Pathways
As an anabolic–androgenic steroid, it likely influences protein synthesis and nitrogen retention in muscle tissues . This leads to increased muscle growth and strength.
Pharmacokinetics
This compound is administered via intramuscular injection . Its ester form allows for a prolonged half-life, ensuring a sustained release of the active compound, trenbolone . The ester group is cleaved by plasma lipases in the bloodstream
Result of Action
The primary result of this compound’s action is increased muscle growth and appetite . As an anabolic–androgenic steroid, it promotes protein synthesis and nitrogen retention in muscle tissues . This leads to significant increases in muscle mass and strength.
Biochemische Analyse
Biochemical Properties
Trenbolone Cyclohexylmethylcarbonate interacts with various enzymes, proteins, and other biomolecules. It is a derivative of nandrolone (19-nortestosterone) and can be bought as parent drug in tablets or as esters such as acetate, enantate, cyclohexylmethylcarbonate, undecylate, or undecanoate in injectable forms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trenbolone hexahydrobenzylcarbonate involves the esterification of trenbolone with hexahydrobenzylcarbonate. The reaction typically requires the use of an acid catalyst and an appropriate solvent. The process involves the following steps:
Preparation of Trenbolone: Trenbolone is synthesized from nandrolone through a series of chemical reactions, including oxidation and reduction steps.
Esterification: Trenbolone is reacted with hexahydrobenzylcarbonate in the presence of an acid catalyst to form trenbolone hexahydrobenzylcarbonate.
Industrial Production Methods
Industrial production of trenbolone hexahydrobenzylcarbonate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and improving the yield of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Trenbolonhexahydrobenzylcarbonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig bei Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Trenbolonhexahydrobenzylcarbonat wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:
Chemie: Es wird als Referenzverbindung in der analytischen Chemie für die Entwicklung von Nachweismethoden verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf das Muskelwachstum und die Entwicklung untersucht.
Medizin: Es wurde ursprünglich zur Behandlung von Erkrankungen wie Osteoporose und Muskelschwund eingesetzt.
Wirkmechanismus
Trenbolonhexahydrobenzylcarbonat wirkt als langanhaltendes Prodrug von Trenbolon, wenn es durch intramuskuläre Injektion verabreicht wird. Im Blutstrom spalten Plasma-Lipasen die Estergruppe und setzen freies Trenbolon frei. Trenbolon bindet an Androgenrezeptoren, fördert die Proteinsynthese und den Stickstoffretention, was zu einer Erhöhung der Muskelmasse und -kraft führt. Die Verbindung hat auch eine hohe Affinität zu Glukokortikoidrezeptoren, was zur Reduzierung der katabolen Aktivität beiträgt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trenbolonacetat: Ein kürzer wirkender Ester von Trenbolon.
Trenbolonenantat: Ein weiterer Ester von Trenbolon mit einer längeren Halbwertszeit.
Nandrolondecanoat: Ein ähnliches anaboles Steroid mit unterschiedlicher Veresterung.
Einzigartigkeit
Trenbolonhexahydrobenzylcarbonat ist aufgrund seiner lang anhaltenden Wirkung und des hohen anabol-androgenen Verhältnisses einzigartig. Es sorgt für eine anhaltende Freisetzung von Trenbolon, wodurch die Häufigkeit der Injektionen im Vergleich zu anderen Estern wie Trenbolonacetat reduziert wird .
Eigenschaften
IUPAC Name |
cyclohexylmethyl [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O4/c1-26-14-13-21-20-10-8-19(27)15-18(20)7-9-22(21)23(26)11-12-24(26)30-25(28)29-16-17-5-3-2-4-6-17/h13-15,17,22-24H,2-12,16H2,1H3/t22-,23+,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSFWYQKNQCIK-APFRJGHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2OC(=O)OCC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946113 | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-33-3 | |
| Record name | (17β)-17-[[(Cyclohexylmethoxy)carbonyl]oxy]estra-4,9,11-trien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23454-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone cyclohexylmethylcarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023454333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone hexahydrobenzyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylmethyl 17-β-hydroxyestra-4,9,11-trien-3-one carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE CYCLOHEXYLMETHYLCARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNJ7Y3JFF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


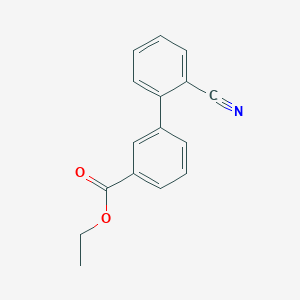
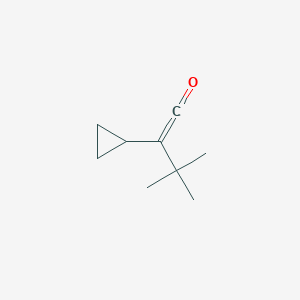
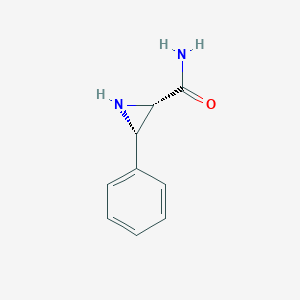
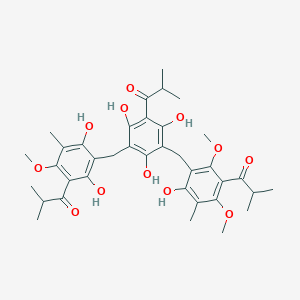
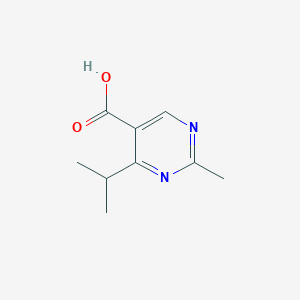
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)



